molecular formula C18H21NO4 B5504748 5-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furamide

5-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furamide

Cat. No. B5504748
M. Wt: 315.4 g/mol
InChI Key: SGEQUGSYPBOMNJ-UHFFFAOYSA-N
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Description

Research into compounds with tert-butyl and benzodioxin groups, like "5-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furamide," explores their synthesis, structure, and potential applications in various fields, including medicinal chemistry and materials science. These studies shed light on the intricate relationships between molecular structure and function, enabling the development of novel compounds with specific properties.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that assemble the tert-butyl, benzodioxin, and furamide components. For example, the use of tert-butyl groups and benzodioxin frameworks in compound synthesis has been demonstrated in various studies. These processes typically require precise conditions to ensure the correct assembly of molecular structures and the formation of desired products (Masci et al., 2004).

Molecular Structure Analysis

Compounds with tert-butyl and benzodioxin elements often adopt specific conformations that influence their chemical behavior and interactions. The "butterfly" shape, as observed in related studies, is a notable feature, facilitating particular types of molecular interactions and properties (Masci et al., 2004).

Scientific Research Applications

Synthetic Phenolic Antioxidants: Environmental and Toxicological Perspectives

SPAs, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been studied extensively for their environmental occurrence, human exposure, and toxicity. These compounds, including derivatives with tert-butyl groups, are widely used in industrial and commercial products to retard oxidative reactions and extend shelf life. Recent studies have highlighted their detection in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water, as well as in human tissues like fat, serum, urine, breast milk, and fingernails. Toxicity studies suggest potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity for some SPAs. Future research directions include investigating contamination and environmental behaviors of novel high molecular weight SPAs, toxicity effects of co-exposure, and the development of SPAs with lower toxicity and migration potential to reduce environmental pollution (Liu & Mabury, 2020).

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as important chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The review covers tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines, offering a pathway to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. This methodology underpins the synthesis of many natural products and compounds with therapeutic applications, highlighting the critical role of chiral sulfinamides in modern synthetic chemistry (Philip et al., 2020).

Bioremediation and Environmental Fate of MTBE

Methyl tert-butyl ether (MTBE), a fuel additive, has been a subject of environmental concern. Research into the biodegradation and bioremediation of MTBE under aerobic and anaerobic conditions has expanded our understanding of the microbial metabolism of MTBE and its key intermediate, tert-butyl alcohol (TBA). Studies have identified cytochrome P450 or nonhemic monooxygenase as the first enzyme in MTBE biodegradation, with aerobic and some anaerobic conditions permitting MTBE degradation. This research is crucial for developing strategies to remediate MTBE-contaminated environments and underscores the importance of understanding the microbial pathways involved in the degradation of synthetic compounds (Fiorenza & Rifai, 2003).

properties

IUPAC Name

5-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-11-13(10-16(23-11)18(2,3)4)17(20)19-12-5-6-14-15(9-12)22-8-7-21-14/h5-6,9-10H,7-8H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEQUGSYPBOMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-carboxamide

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